molecular formula C19H17NO6 B3541506 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No.: B3541506
M. Wt: 355.3 g/mol
InChI Key: BLFYZYLFUYVGCR-UHFFFAOYSA-N
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Description

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, which is a fused ring system containing both benzene and pyrone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable halogenated precursor.

    Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction, using an appropriate amine and acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.

    2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethanol: Similar structure with an ethanol group instead of an acetamide group.

    2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)benzoic acid: Similar structure with a benzoic acid group instead of an acetamide group.

Uniqueness

The uniqueness of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group, in particular, may enhance its solubility, stability, and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-19(26-14-5-3-4-12(8-14)23-2)18(22)15-7-6-13(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYZYLFUYVGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
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2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
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2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
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2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Reactant of Route 5
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Reactant of Route 6
2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

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